molecular formula C10H18N2O3 B3372507 (S)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate CAS No. 92235-35-3

(S)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

Cat. No.: B3372507
CAS No.: 92235-35-3
M. Wt: 214.26 g/mol
InChI Key: AQTGZJWIZODIFY-ZETCQYMHSA-N
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Description

(S)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate is a chiral pyrrolidinone derivative featuring a tert-butyl carbamate group at the 3-position and a methyl substituent at the 1-position of the 2-oxopyrrolidine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for neuroactive or protease inhibitor candidates. The stereochemistry (S-configuration) and substitution pattern influence its reactivity, stability, and biological interactions.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)11-7-5-6-12(4)8(7)13/h7H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTGZJWIZODIFY-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101167937
Record name 1,1-Dimethylethyl N-[(3S)-1-methyl-2-oxo-3-pyrrolidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92235-35-3
Record name 1,1-Dimethylethyl N-[(3S)-1-methyl-2-oxo-3-pyrrolidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92235-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(3S)-1-methyl-2-oxo-3-pyrrolidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate typically involves the reaction of (S)-1-methyl-2-oxopyrrolidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions typically result in the formation of new carbamate derivatives.

Scientific Research Applications

(S)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved in its mechanism of action can include inhibition of metabolic enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Key Structural Variations and Implications

The table below highlights critical differences between (S)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate and its analogs:

Compound Name Molecular Formula CAS Number Key Structural Features Biological/Industrial Relevance
This compound (Target) C10H18N2O3 Not explicitly provided - 1-Methyl substituent on pyrrolidinone ring
- S-configuration at C3
Likely intermediate for neuroactive agents; structural rigidity may influence receptor binding.
(S)-tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate C10H18N2O3 261521-49-7, 953752-69-7 - 3-Methyl substituent (same carbon as carbamate)
- S-configuration
Altered steric hindrance; potential differences in deprotection kinetics or metabolic stability.
(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate C11H20N2O3 76944-95-1 - 7-membered azepanone ring
- Larger ring size
Enhanced lipophilicity; applications in high-resolution crystallography (e.g., SHELX-refined structures).
(S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate C13H22N2O3 953908-29-7 - Oxetane substituent at pyrrolidine N1
- Polar functional group
Improved metabolic stability and solubility; relevant for in vivo pharmacokinetic optimization.
Complex derivatives (e.g., ) Variable N/A - Benzylamino, cyclopropyl, or pyridinone extensions Specialized targeting (e.g., protease inhibition); high structural complexity for niche applications.

Functional Group Impact on Reactivity

  • Methyl vs. Oxetane Substituents: The 1-methyl group in the target compound may reduce steric hindrance compared to 3-methyl analogs, facilitating nucleophilic attacks at the carbamate site.
  • Ring Size: Azepanone derivatives (7-membered rings) exhibit greater conformational flexibility than pyrrolidinones, which could affect binding to enzymatic pockets .

Biological Activity

(S)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate, a carbamate derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique biological activities. This article delves into its structural characteristics, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Structural Characteristics

The molecular formula of this compound is C16H22N2O3C_{16}H_{22}N_{2}O_{3} with a molecular weight of approximately 290.36 g/mol. The compound features a tert-butyl group and a pyrrolidinone ring, which contribute to its reactivity and stability. Its structural uniqueness allows it to interact with various biological targets effectively.

As a carbamate, this compound exhibits biological activity primarily through the inhibition of specific enzymes. The mechanism involves the formation of stable carbamate esters with active site serine residues in enzymes, which can disrupt biochemical pathways related to neurotransmission and metabolism. This property positions the compound as a candidate for drug development targeting metabolic disorders and neurodegenerative diseases.

Biological Activity and Applications

The biological activity of this compound has been explored in various studies, highlighting its potential in pharmaceutical applications:

Comparison of Similar Compounds

Compound NameMolecular FormulaSimilarity
tert-Butyl carbamateC10H21N2O20.85
tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamateC12H23N2O30.90
tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamateC12H23N2O30.90
N-Boc-protected anilinesC14H19N2O30.88

This table illustrates how this compound compares structurally to other related compounds, indicating its unique properties that may enhance its biological activity.

Study on Enzyme Inhibition

A study focused on the enzyme inhibition capabilities of similar carbamates demonstrated that these compounds could effectively inhibit acetylcholinesterase activity, which is crucial for neurotransmission. The findings suggest that this compound could have analogous effects due to its structural features.

Antiviral Activity Assessment

While direct testing on this compound is limited, research on related compounds has shown promising results against viral proteases involved in SARS-CoV infections. These findings support further investigation into the antiviral potential of this compound .

Q & A

Q. Methodological Focus

  • Catalyst Selection : DMAP (4-dimethylaminopyridine) accelerates Boc anhydride activation .
  • Solvent Effects : THF or dichloromethane enhances solubility of intermediates .
  • Temperature Control : Conduct reactions at 0–25°C to prevent carbamate decomposition .
  • Scalability : Transition from batch to flow chemistry for industrial-scale production (>90% yield) .

Troubleshooting : Low yields may result from moisture; use molecular sieves or anhydrous solvents .

How do intramolecular interactions affect physicochemical properties?

Advanced Research Question

  • Hydrogen Bonding : Intramolecular C–H···O bonds (e.g., C17–H17A···O3) reduce molecular flexibility, increasing metabolic stability .
  • Lipophilicity : The tert-butyl group increases logP by ~2 units, enhancing membrane permeability .
  • Solubility : Polar carbamate groups improve aqueous solubility (~5 mg/mL in PBS) .

Experimental Validation : Measure logP via shake-flask method and solubility via nephelometry .

What strategies resolve contradictions in reported synthetic yields?

Q. Data Contradiction Analysis

  • Scale-Dependent Effects : Lab-scale reactions (1–10 g) may yield 70–80%, while industrial processes (>1 kg) achieve >90% due to optimized mixing and temperature control .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., N-methylated derivatives) from over-reduction .
  • Reagent Purity : Ensure Boc₂O is freshly distilled to avoid hydrolysis .

Case Study : A 44% yield reduction during diketone reduction was traced to incomplete borohydride addition; stoichiometric optimization resolved this .

What safety precautions are recommended for handling this compound?

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation; employ fume hoods during synthesis .
  • Toxicity Data : While specific toxicity for this compound is unreported, structurally similar carbamates show acute oral LD₅₀ > 2000 mg/kg in rats .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration .

Advanced Note : Monitor for skin sensitization via LLNA (Local Lymph Node Assay) in preclinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate
Reactant of Route 2
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(S)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

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